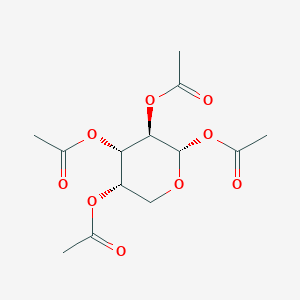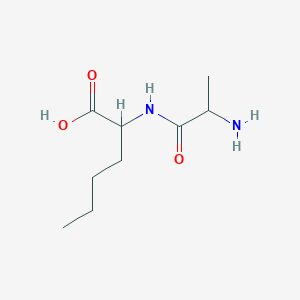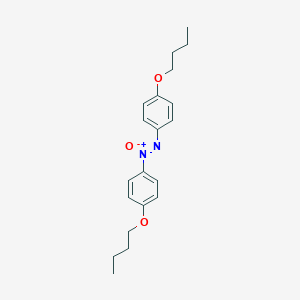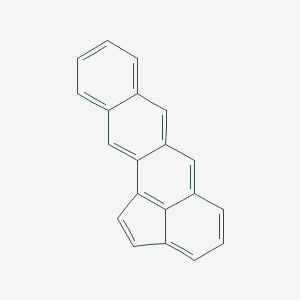
Dodecacarbonyltetrairidium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecacarbonyltetrairidium is a compound that combines carbon monoxide with iridium, a transition metal. This compound is notable for its catalytic properties, particularly in the field of electrochemical reactions. Iridium, known for its high resistance to corrosion and excellent catalytic abilities, forms various complexes with carbon monoxide, which are used in a range of scientific and industrial applications.
Vorbereitungsmethoden
The preparation of carbon monoxide;iridium compounds often involves the synthesis of iridium nanotubes or nanoparticles. One common method is the electrospinning and calcination technique, where iridium chloride is dissolved in a mixture of solvents, followed by electrospinning and thermal treatment under a hydrogen gas atmosphere to produce iridium metal nanotubes . Another method involves the use of different melting point nitrates as calcinating additives to prepare iridium-based catalysts .
Analyse Chemischer Reaktionen
Dodecacarbonyltetrairidium compounds undergo various types of chemical reactions, including oxidation and reduction. For instance, the electrochemical oxidation of carbon monoxide on iridium nanotubes is a well-studied reaction, where the anodic current response is linearly proportional to the concentration of carbon monoxide . Iridium complexes also catalyze reductive amination reactions using carbon monoxide as a reducing agent . Common reagents in these reactions include hydrogen gas and various solvents, with major products often being carbon dioxide or amines.
Wissenschaftliche Forschungsanwendungen
Dodecacarbonyltetrairidium compounds have numerous applications in scientific research. They are used in the development of electrochemical sensors for detecting carbon monoxide due to their high sensitivity and selectivity . In organic chemistry, iridium complexes are employed as catalysts for reductive amination, a crucial reaction for synthesizing amines . These compounds also find applications in environmental science for the catalytic oxidation of carbon monoxide, helping to reduce harmful emissions .
Wirkmechanismus
The mechanism by which carbon monoxide;iridium compounds exert their effects involves the adsorption and activation of carbon monoxide on the iridium surface. Density functional theory calculations have shown that carbon monoxide binds strongly to iridium, facilitating its oxidation to carbon dioxide . In reductive amination, iridium complexes activate carbon monoxide as a reducing agent, enabling the formation of C-N bonds .
Vergleich Mit ähnlichen Verbindungen
Dodecacarbonyltetrairidium compounds are unique due to their high catalytic efficiency and stability. Similar compounds include other transition metal carbonyls, such as platinum and rhodium complexes. iridium complexes often exhibit superior performance in terms of sensitivity and selectivity for carbon monoxide detection . Other similar compounds include iridium dioxide and various iridium halides, which also have notable catalytic properties .
Eigenschaften
CAS-Nummer |
18827-81-1 |
|---|---|
Molekularformel |
C12Ir4O12 |
Molekulargewicht |
1104.99 g/mol |
IUPAC-Name |
carbon monoxide;iridium |
InChI |
InChI=1S/12CO.4Ir/c12*1-2;;;; |
InChI-Schlüssel |
XWDKRVSSHIJNJP-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |
Key on ui other cas no. |
18827-81-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



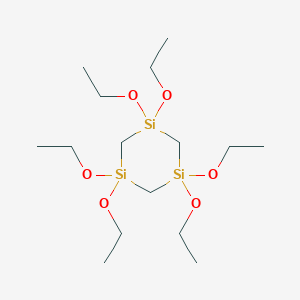
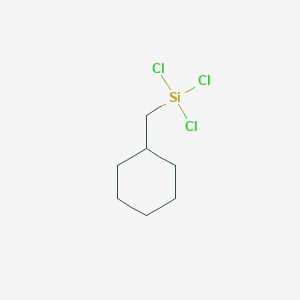



![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
